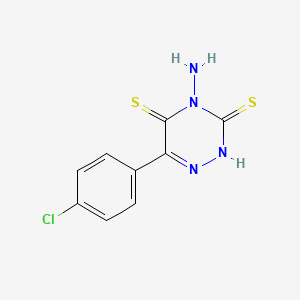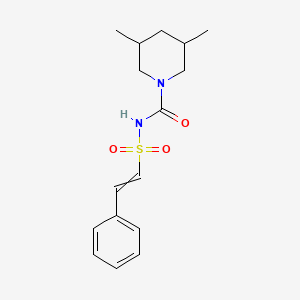
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups at positions 3 and 5, a phenylethenesulfonyl group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves multiple steps. One common method starts with the hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine . The next step involves the introduction of the phenylethenesulfonyl group through a sulfonylation reaction. Finally, the carboxamide group is introduced via an amidation reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, often using catalysts and specific reaction conditions to increase yield and efficiency.
Analyse Chemischer Reaktionen
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The phenylethenesulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptors in the nervous system, affecting neurotransmission. The exact pathways and molecular targets are still under investigation, but these interactions contribute to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide can be compared with other piperidine derivatives such as:
3,5-Dimethylpiperidine: A simpler compound with similar structural features but lacking the phenylethenesulfonyl and carboxamide groups.
2,6-Dimethylpiperidine: Another piperidine derivative with dimethyl groups at different positions, leading to different chemical properties.
Piperidine: The parent compound, which is a basic structure for many pharmaceuticals and natural products.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
61298-79-1 |
|---|---|
Molekularformel |
C16H22N2O3S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
3,5-dimethyl-N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C16H22N2O3S/c1-13-10-14(2)12-18(11-13)16(19)17-22(20,21)9-8-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
NUDHZULLAXZUOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



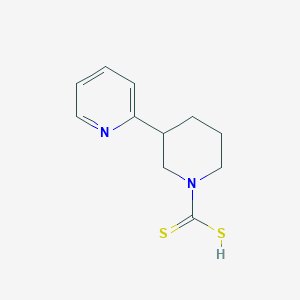
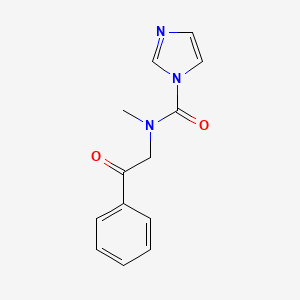
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
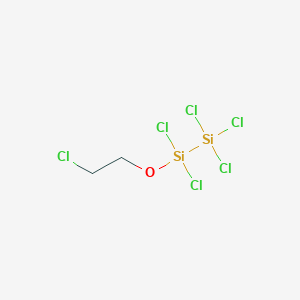
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
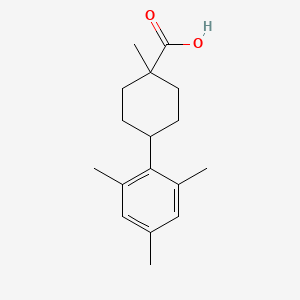
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
